5-bromo-N'-[(E)-(5-bromothiophen-2-yl)methylidene]furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N’-[(5-bromo-2-thienyl)methylene]-2-furohydrazide is a chemical compound that belongs to the class of furohydrazides It is characterized by the presence of bromine atoms and a thienyl group attached to a furohydrazide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-[(5-bromo-2-thienyl)methylene]-2-furohydrazide typically involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 2-furohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-N’-[(5-bromo-2-thienyl)methylene]-2-furohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furoic acids, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
5-bromo-N’-[(5-bromo-2-thienyl)methylene]-2-furohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-bromo-N’-[(5-bromo-2-thienyl)methylene]-2-furohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(5-bromo-2-thienyl)methylene]-2-thiophenecarbohydrazide
- 5-bromo-N’-[(5-bromo-2-thienyl)methylene]-1-benzofuran-2-carbohydrazide
Uniqueness
5-bromo-N’-[(5-bromo-2-thienyl)methylene]-2-furohydrazide is unique due to its specific structural features, such as the presence of both furan and thienyl groups
Eigenschaften
Molekularformel |
C10H6Br2N2O2S |
---|---|
Molekulargewicht |
378.04 g/mol |
IUPAC-Name |
5-bromo-N-[(E)-(5-bromothiophen-2-yl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C10H6Br2N2O2S/c11-8-3-2-7(16-8)10(15)14-13-5-6-1-4-9(12)17-6/h1-5H,(H,14,15)/b13-5+ |
InChI-Schlüssel |
ZSBPRNGLMYDPTB-WLRTZDKTSA-N |
Isomerische SMILES |
C1=C(SC(=C1)Br)/C=N/NC(=O)C2=CC=C(O2)Br |
Kanonische SMILES |
C1=C(SC(=C1)Br)C=NNC(=O)C2=CC=C(O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.